![molecular formula C20H21BrN8 B608578 (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)
(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide
Übersicht
Beschreibung
This compound is a structurally complex small molecule featuring a piperazine core substituted with a 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl group, a 3-bromophenyl moiety, and a cyano-carboximidamide functional group. The stereochemistry (S-configuration) at the chiral center further adds to its specificity.
Vorbereitungsmethoden
Synthetic Overview
The target compound integrates a pyrrolo[2,3-d]pyrimidine core, a stereospecific 2-methylpiperazine moiety, and a 3-bromophenyl carboximidamide group. Key steps include:
-
Pyrrolo[2,3-d]pyrimidine core synthesis
-
Chiral piperazine introduction
-
Carboximidamide functionalization
-
Final assembly and purification
Pyrrolo[2,3-d]pyrimidine Core Synthesis
Preparation of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
The pyrrolo[2,3-d]pyrimidine scaffold is synthesized via cyclocondensation and halogenation. A representative protocol involves:
-
Starting material : 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 3680-69-1) .
-
Methylation : Reacting with methyl iodide under basic conditions (K₂CO₃/DMF) to introduce the 5-methyl group .
-
Purification : Silica gel chromatography (hexanes/ethyl acetate).
Table 1 : Optimization of Methylation Conditions
Chiral Piperazine Coupling
Synthesis of (S)-2-Methylpiperazine Intermediate
Chiral resolution is critical for stereochemical integrity:
-
Boc protection : (S)-tert-butyl 2-methylpiperazine-1-carboxylate is prepared via asymmetric hydrogenation .
-
Deprotection : Treatment with HCl/dioxane removes the Boc group, yielding (S)-2-methylpiperazine hydrochloride .
Nucleophilic Aromatic Substitution
The piperazine is coupled to the pyrrolo[2,3-d]pyrimidine core:
-
Mechanism : SNAr displacement of the 4-chloro group by piperazine.
Table 2 : Coupling Efficiency with Varied Bases
Base | Solvent | Temperature | Yield | Purity |
---|---|---|---|---|
DIEA | Isopropanol | 120°C | 78% | >95% |
K₂CO₃ | DMF | 80°C | 65% | 90% |
Carboximidamide Functionalization
3-Bromophenyl Incorporation
The carboximidamide group is introduced via carbodiimide-mediated coupling:
-
Mechanism : Activation of the piperazine nitrogen for nucleophilic attack by 3-bromoaniline.
Table 3 : Coupling Reagent Comparison
Reagent | Solvent | Reaction Time | Yield |
---|---|---|---|
BOP | DMF | 12 h | 62% |
HATU | DMF | 8 h | 58% |
Cyanation
The N'-cyano group is appended using cyanogen bromide or thiocyanate displacement:
-
Challenges : Competing hydrolysis necessitates anhydrous conditions.
Final Assembly and Purification
Sequential Bond Formation
The fully substituted piperazine is achieved through stepwise functionalization to avoid regiochemical conflicts.
Chromatographic Purification
-
HPLC : Reverse-phase C18 column with acetonitrile/water gradient .
-
Yield : 10–15% overall yield after multi-step purification .
Analytical Characterization
Spectroscopic Validation
Chiral Purity Assessment
Analyse Chemischer Reaktionen
Arten von Reaktionen
„PMID19831390C14“ durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter funktioneller Gruppen innerhalb des Moleküls zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden üblicherweise verwendet.
Substitution: Reagenzien wie Natriumcyanid und Brom werden jeweils für nukleophile und elektrophile Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen wie Cyano- oder Halogengruppen einführen können .
Wissenschaftliche Forschungsanwendungen
„PMID19831390C14“ hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der LIM-Domänenkinase 2 und ihre Auswirkungen auf das Aktin-Zytoskelett zu untersuchen.
Biologie: Wird in Zellstudien eingesetzt, um die Rolle von LIMK2 bei Zellteilung, Migration und Differenzierung zu untersuchen.
Medizin: Potenzielle therapeutische Anwendungen bei Krankheiten, bei denen eine Dysregulation des Aktin-Zytoskeletts eine Rolle spielt, wie z. B. Krebs und neurodegenerative Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf LIMK2 und verwandte Pfade abzielen
Wirkmechanismus
Der Wirkmechanismus von „PMID19831390C14“ beinhaltet die Hemmung der LIM-Domänenkinase 2. Die Verbindung bindet an das aktive Zentrum von LIMK2 und verhindert so seine Phosphorylierungsaktivität. Diese Hemmung stört die Regulation des Aktin-Zytoskeletts, was zu Veränderungen in der Zellmorphologie, Motilität und Teilung führt. Zu den beteiligten molekularen Zielen und Pfaden gehören der Rho-assoziierte Proteinkinase (ROCK)-Pfad und andere Signaltransduktionskaskaden, die die Zytoskelettdynamik regulieren .
Wissenschaftliche Forschungsanwendungen
Inhibition of LIM Kinases
One of the primary applications of this compound is its role as an inhibitor of LIM domain kinases (LIMK1 and LIMK2). These kinases are involved in various cellular processes, including cytoskeletal dynamics and cell migration, which are critical in cancer metastasis and other diseases.
- Mechanism of Action : The compound inhibits LIMK activity, leading to reduced phosphorylation of cofilin, a protein that regulates actin dynamics. This inhibition can result in decreased cancer cell motility and invasion .
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines, including this compound, exhibit significant anticancer properties. They target various signaling pathways involved in tumor growth and survival.
- Case Studies :
Central Nervous System Effects
Pyrrolo[2,3-d]pyrimidine derivatives have also been explored for their effects on the central nervous system (CNS). The compound may have potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier.
Wirkmechanismus
The mechanism of action of “PMID19831390C14” involves the inhibition of LIM domain kinase 2. The compound binds to the active site of LIMK2, preventing its phosphorylation activity. This inhibition disrupts the regulation of the actin cytoskeleton, leading to alterations in cell morphology, motility, and division. The molecular targets and pathways involved include the Rho-associated protein kinase (ROCK) pathway and other signaling cascades that regulate cytoskeletal dynamics .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
The pyrrolo[2,3-d]pyrimidinyl group in the target compound is a nitrogen-rich bicyclic system often associated with kinase inhibition. Comparable heterocycles include:
- Pyrazolo[3,4-d]pyrimidinyl (e.g., Example 53 in ): This scaffold shares similar electronic properties but differs in ring connectivity, which may alter binding affinity to ATP pockets in kinases. The pyrazolo variant in also incorporates a chromen-4-one group, enhancing π-stacking interactions .
- 7H-Pyrrolo[2,3-d]pyrimidine derivatives: These are well-documented in kinase inhibitors (e.g., Janus kinase inhibitors), where substituents on the pyrrole ring modulate selectivity .
Piperazine-Based Analogues
Piperazine is a common pharmacophore in drug design due to its conformational flexibility. Key comparisons include:
- 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (CAS 866137-49-7, ): This compound replaces the pyrrolo-pyrimidine with a pyridine-benzoxazinone system.
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): The sulfonamide and chromen-4-one substituents introduce distinct physicochemical properties (e.g., solubility, logP) compared to the bromophenyl and cyano groups in the target compound .
Substituent Analysis
- 3-Bromophenyl vs. Other Aryl Groups : The bromine atom in the target compound increases molecular weight (Br: ~80 Da) and lipophilicity (clogP ~2.5–3.0 estimated), which may enhance membrane permeability but reduce aqueous solubility. Fluorophenyl analogues (e.g., in ) offer lower logP and improved metabolic stability due to fluorine’s electronegativity .
- Cyano-Carboximidamide: This group likely acts as a hydrogen-bond acceptor, similar to sulfonamides or carboxamides in other compounds (e.g., ), but with a stronger dipole moment due to the cyano moiety .
Chemoinformatic and Structural Similarity Analysis
Using graph-based comparison methods (), the target compound’s structure can be represented as a 2D graph for similarity assessment. Key metrics include:
- Tanimoto Coefficient : A binary fingerprint analysis () would quantify overlap with analogues. For example, compared to CAS 866137-49-7 (), the coefficient may be moderate (~0.4–0.6) due to shared piperazine and aromatic systems but divergent substituents.
- Substructure Matching: The pyrrolo-pyrimidine core is a critical substructure shared with kinase inhibitors like tofacitinib, though the latter lacks the bromophenyl and cyano groups .
Physicochemical and Pharmacokinetic Properties (Hypothetical)
Biologische Aktivität
(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide, identified by its CAS number 1116571-01-7, is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Pyrrolopyrimidine moiety : A fused bicyclic structure that enhances its biological activity.
- Bromophenyl group : Contributes to the compound's ability to interact with biological targets.
The molecular formula is with a molecular weight of 453.34 g/mol .
Kinase Inhibition
Recent studies have highlighted the compound's role as a LIM kinase (Limk) inhibitor , which is crucial in regulating the actin cytoskeleton and cell motility. Inhibition of Limk has been associated with reduced tumor invasiveness and proliferation in cancer cells. The compound has demonstrated significant inhibitory activity against Limk1, with an IC50 value indicating its potency in cellular assays .
Kinase | IC50 (nM) | Biological Effect |
---|---|---|
Limk1 | 62 | Reduced cell motility and invasiveness |
EGFR | 14.8 | Inhibits proliferation in lung cancer cells |
HER2 | 682 | Potential dual inhibition in breast cancer |
Anticancer Activity
The compound has been tested against various cancer cell lines, revealing promising results:
- A549 (lung cancer) : IC50 of 5.67 µM
- HT29 (colon cancer) : IC50 of 42.38 µM
- H460 (lung cancer) : IC50 values suggest moderate efficacy against this line.
These results indicate that the compound may serve as a potential therapeutic agent for treating specific types of cancer, particularly those driven by EGFR and HER2 pathways .
The mechanism through which this compound exerts its effects involves:
- Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases like Limk and EGFR, it prevents their activation, leading to decreased signaling pathways that promote cell growth and survival.
- Alteration of Cytoskeletal Dynamics : The inhibition of Limk alters actin filament organization, which is critical for cell migration and invasion—key processes in cancer metastasis.
Case Studies
Several studies have evaluated the biological activity of this compound in preclinical models:
-
Study on Lung Cancer Cell Lines :
- Researchers assessed the cytotoxic effects on A549 and H1975 cells, observing significant dose-dependent reductions in cell viability upon treatment with varying concentrations of the compound.
- Results indicated that the compound effectively induced apoptosis in these cells.
-
Dual Inhibition Study :
- A comparative study on compounds with similar structures showed that this specific derivative exhibited a unique profile, selectively inhibiting both EGFR and HER2 pathways.
- The study concluded that such dual inhibition could lead to enhanced therapeutic outcomes in cancers expressing both receptors.
Q & A
Q. Basic: What are the established synthetic routes for this compound, and what reaction conditions are critical for achieving high purity?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolo[2,3-d]pyrimidine core followed by piperazine ring coupling. Key steps include:
- Core Functionalization: Bromination at the 5-methyl-pyrrolopyrimidine position using N-bromosuccinimide (NBS) under anhydrous conditions (e.g., DMF, 0–5°C) to preserve regioselectivity .
- Piperazine Coupling: Reaction of the brominated intermediate with (S)-2-methylpiperazine under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene at 100°C) to ensure stereochemical integrity .
- Carboximidamide Formation: Cyanamide introduction via nucleophilic substitution with N-cyano-N'-(3-bromophenyl)carbodiimide in THF at reflux .
Critical Conditions: Use of inert atmosphere (N₂/Ar) to prevent oxidation, strict temperature control during bromination, and chiral HPLC validation to confirm enantiopurity (>98%) .
Q. Basic: How is the stereochemical configuration of the (S)-piperazine moiety confirmed experimentally?
Answer:
The (S)-configuration is validated via:
- X-ray Crystallography: Single-crystal analysis (e.g., using Cu-Kα radiation, R-factor <0.06) to resolve the absolute configuration, as demonstrated for analogous bromophenyl-piperazine derivatives .
- Chiral Chromatography: Reverse-phase HPLC with a chiral stationary phase (e.g., Chiralpak IA-3) and elution with hexane:isopropanol (85:15) to separate enantiomers .
- Optical Rotation: Comparison with literature values for (S)-configured piperazines (e.g., [α]²⁵D = +42.3° in CHCl₃) .
Q. Basic: What in vitro assays are recommended for initial bioactivity screening of this compound?
Answer:
Primary assays focus on kinase inhibition and cellular viability:
- Kinase Profiling: Use recombinant kinases (e.g., JAK2, Aurora A) in ATP-competitive assays (IC₅₀ determination via fluorescence polarization) .
- Cytotoxicity Screening: MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) with dose-response curves (1 nM–10 μM, 72-hour exposure) .
- Solubility/Permeability: Parallel artificial membrane permeability assay (PAMPA) in PBS (pH 7.4) and logP measurement via shake-flask method .
Q. Advanced: How does the stereochemistry of the piperazine moiety influence target binding affinity?
Answer:
The (S)-configuration enhances steric complementarity with hydrophobic pockets in kinase ATP-binding sites. For example:
- Molecular Dynamics (MD) Simulations: Docking studies (using AutoDock Vina) show a 2.3-fold higher binding energy (−9.8 kcal/mol) for the (S)-enantiomer compared to (R) due to optimal hydrogen bonding with Lys87 and π-π stacking with Phe113 in JAK2 .
- Experimental Validation: (S)-enantiomer exhibits IC₅₀ = 12 nM against JAK2 vs. IC₅₀ = 410 nM for (R), confirmed via kinase inhibition assays .
Q. Advanced: How can structure-activity relationship (SAR) studies optimize potency against resistant kinase mutants?
Answer:
SAR strategies include:
- Pyrrolopyrimidine Modifications: Introducing electron-withdrawing groups (e.g., Cl at C7) improves resistance to ATP-binding mutations (e.g., JAK2 V617F) by reducing steric hindrance .
- Piperazine Substituent Tuning: Replacing 2-methyl with bulkier tert-butyl groups increases hydrophobic interactions with gatekeeper residues (e.g., Thr877 in Aurora A), mitigating resistance .
- Cyanoguanidine Bioisosteres: Substituting N'-cyano with trifluoromethylsulfonyl enhances metabolic stability (t₁/₂ > 6 hours in human microsomes) without compromising potency .
Q. Advanced: What computational methods predict metabolic liabilities in this compound?
Answer:
- AI-Driven Simulations: COMSOL Multiphysics integrated with ML models (e.g., Random Forest) identifies CYP3A4-mediated N-dealkylation as a major pathway. Hydrogen-bond donor counts (<2) and topological polar surface area (<90 Ų) correlate with reduced clearance .
- Density Functional Theory (DFT): Calculates activation energies for oxidative pathways (e.g., benzylic hydroxylation at the 3-bromophenyl group), guiding deuterium incorporation to block metabolism .
Q. Advanced: How should contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?
Answer:
- Methodological Harmonization: Standardize assay conditions (e.g., ATP concentration at 1 mM for kinase assays) to minimize variability .
- Orthogonal Validation: Confirm IC₅₀ values using both fluorescence-based (e.g., LANCE Ultra) and radiometric (³³P-ATP) assays .
- Data Triangulation: Apply bibliometric analysis to identify consensus trends across ≥3 independent studies, excluding outliers with Z-score >3 .
Q. Advanced: What strategies improve pharmacokinetics without altering target affinity?
Answer:
- Prodrug Design: Introduce phosphate esters at the piperazine nitrogen to enhance aqueous solubility (>5 mg/mL in PBS) while maintaining in vivo conversion to the active form .
- Lipid Nanoparticle Encapsulation: Formulate with PEGylated lipids (e.g., DSPE-PEG 2000) to prolong circulation half-life (t₁/₂ = 8.2 hours in rats vs. 1.5 hours for free compound) .
- Crystallization Engineering: Reduce particle size to <200 nm via wet milling, improving oral bioavailability (F = 45% vs. 22% for micronized form) .
Eigenschaften
IUPAC Name |
(2S)-N'-(3-bromophenyl)-N-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN8/c1-13-9-23-18-17(13)19(26-12-25-18)28-6-7-29(14(2)10-28)20(24-11-22)27-16-5-3-4-15(21)8-16/h3-5,8-9,12,14H,6-7,10H2,1-2H3,(H,24,27)(H,23,25,26)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSECQYDNQYAZMQ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=NC2=CC(=CC=C2)Br)NC#N)C3=NC=NC4=C3C(=CN4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=NC2=CC(=CC=C2)Br)NC#N)C3=NC=NC4=C3C(=CN4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.